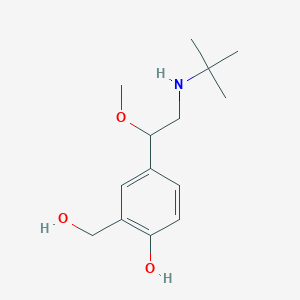
4-(2-(叔丁基氨基)-1-甲氧基乙基)-2-(羟甲基)苯酚
描述
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol, also known as TB-HMP, is a phenol derivative that has been studied for its various applications in scientific research. This compound is an important intermediate in the synthesis of various pharmaceuticals and other compounds. It has been used in a variety of applications, including as a substrate for enzyme-catalyzed reactions and as a reagent for organic synthesis. In addition, TB-HMP has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
科学研究应用
Pharmaceutical Manufacturing
Albuterol Methyl Ether is a process impurity associated with salbutamol sulfate . It can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Salbutamol .
Environmental Science
The compound has been studied in the context of environmental pollution due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority .
Adsorption and Oxidation Processes
The mechanism and application of adsorption and oxidation combined process to remove methyl tert-butyl ether have been explored . The materials commonly used in combined process, such as zeolite and activated carbon, are compared .
Ether Synthesis
Albuterol Methyl Ether has been studied in the context of ether synthesis from organic solvents . Ethers of ethylene glycol are used as solvents and plasticizers .
Gasoline Additive
Methyl t-butyl ether (MTBE) is a gasoline stabilizer which increases octane concentration and reduces pollutants .
Trace Analysis in Active Pharmaceutical Ingredient (API)
Albuterol Methyl Ether is used in the detection of low-level pharmaceutical impurities in an API, especially at low SFC flow rates with elution gradients at elevated temperature and smaller id columns .
作用机制
Target of Action
Albuterol Methyl Ether, also known as Salbutamol EP Impurity A, primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the smooth muscle tone in the bronchial passages. When activated, they cause the smooth muscles to relax, leading to bronchodilation .
Mode of Action
As a selective beta-2 adrenergic receptor agonist, Albuterol Methyl Ether binds to these receptors and activates them . This activation leads to a cascade of biochemical reactions that result in the relaxation of the bronchial smooth muscles . It is 29 times more selective for beta2 receptors than beta1 receptors, giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart .
Biochemical Pathways
Upon activation of the beta-2 adrenergic receptors, a series of intracellular events are triggered. This includes the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the activation of protein kinase A, which in turn phosphorylates various proteins, leading to relaxation of the bronchial smooth muscles .
Pharmacokinetics
The pharmacokinetics of Albuterol Methyl Ether involves its absorption, distribution, metabolism, and excretion (ADME). After inhalation, it is rapidly absorbed into the systemic circulation. It is metabolized in the liver to an inactive sulfate. The majority of the drug (80% to 100%) is excreted in the urine, with a small fraction (<20%) excreted in the feces . The onset of action begins within 30 minutes, peak levels are reached in 2 to 3 hours, and the duration of action is 4 to 6 hours for the conventional-release tablets and 8 to 12 hours for the sustained-release product .
Result of Action
The primary result of Albuterol Methyl Ether’s action is the relaxation of the bronchial smooth muscles, leading to bronchodilation. This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where the airways become constricted .
Action Environment
The action of Albuterol Methyl Ether can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. It’s also worth noting that the drug’s action may be affected by the patient’s adherence to the prescribed dosage and frequency .
属性
IUPAC Name |
4-[2-(tert-butylamino)-1-methoxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(18-4)10-5-6-12(17)11(7-10)9-16/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHASVFLCHGDPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
CAS RN |
870076-72-5 | |
| Record name | 4-(2-(tert-Butylamino)-1-methoxyethyl)-2-(hydroxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870076725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-METHOXYETHYL)-2-(HYDROXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ45GD7950 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
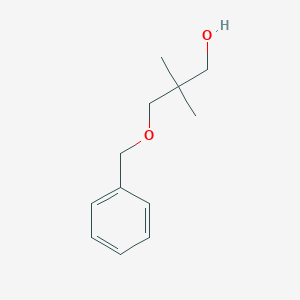
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)

![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)


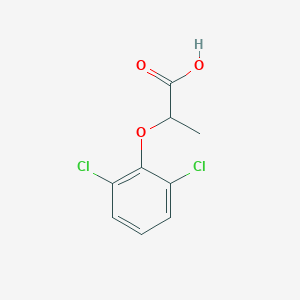

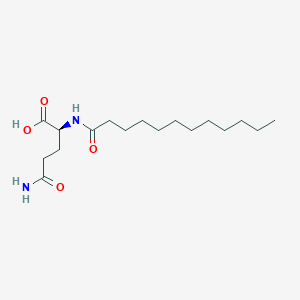
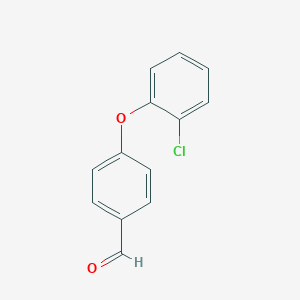
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)